molecular formula C12H10N2O B1602614 N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 CAS No. 93951-95-2

N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6

Cat. No.: B1602614
CAS No.: 93951-95-2
M. Wt: 204.26 g/mol
InChI Key: UBUCNCOMADRQHX-MWJWXFQUSA-N
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Description

Contextualization of N-Nitrosodiphenylamine and its Deuterated Analog in Scientific Inquiry

N-Nitrosodiphenylamine (NDPhA) is an industrial chemical historically used as a vulcanization retarder in the rubber industry to prevent premature hardening. nih.govnih.govnih.gov It has also been used as an intermediate in chemical synthesis. nih.gov Due to its potential to act as a nitrosating agent and form other carcinogenic N-nitrosamines, its presence and fate in various environmental matrices have been a subject of scientific investigation. nih.gov

The scientific community's interest in NDPhA necessitates highly reliable analytical methods for its detection and quantification. This is where its deuterated analog, N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 (NDPhA-d6), plays a pivotal role. As a stable isotope-labeled internal standard, NDPhA-d6 is chemically identical to NDPhA but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium (B1214612). sigmaaldrich.com This mass difference allows it to be distinguished from the native compound in mass spectrometry, making it an invaluable tool for accurate quantification.

Rationale for Stable Isotope Labeling in Advanced Analytical Chemistry and Mechanistic Studies

The use of stable isotope-labeled internal standards, such as NDPhA-d6, is a cornerstone of modern analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The primary rationale for this approach, known as isotope dilution mass spectrometry (IDMS), is to achieve the highest possible accuracy and precision in quantitative analysis.

When NDPhA-d6 is added to a sample at a known concentration at the beginning of the analytical process, it behaves almost identically to the endogenous NDPhA throughout extraction, cleanup, and analysis. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final analysis, the initial concentration of the analyte can be determined with high accuracy, effectively correcting for matrix effects and variations in instrument response.

Beyond quantitative analysis, stable isotope labeling is instrumental in mechanistic studies. For instance, by using labeled precursors, researchers can trace the formation and degradation pathways of nitrosamines in complex systems. This approach can help elucidate the mechanisms of transnitrosation, where the nitroso group of one compound is transferred to another amine, a reaction for which NDPhA is known to be a potent agent. nih.gov

Evolution of Analytical Methodologies Utilizing Deuterated Nitrosamines

The development of analytical methods for nitrosamines has evolved significantly, driven by the need for lower detection limits and greater accuracy. Early methods often relied on gas chromatography with various detectors, but these could be prone to interference and thermal degradation of the analytes. sigmaaldrich.com

The advent of mass spectrometry, coupled with the availability of deuterated internal standards like NDPhA-d6, revolutionized nitrosamine (B1359907) analysis. Isotope dilution GC-MS and, more recently, LC-MS/MS methods have become the gold standard. These techniques offer high selectivity and sensitivity, allowing for the reliable quantification of nitrosamines at trace levels in complex matrices such as drinking water, wastewater, food products, and biological samples. thermofisher.comresearchgate.net

For instance, a study on the analysis of N-nitrosamines in water by isotope dilution GC-MS/MS demonstrated the effectiveness of using direct isotope analogues, including for NDPhA, to ensure accurate quantification by accounting for analytical variabilities. nih.gov This method achieved low method detection levels (MDLs) in the nanogram per liter range. nih.gov Similarly, LC-MS/MS methods have been developed for the simultaneous determination of multiple nitrosamines, including NDPhA, in various water sources, with deuterated standards being crucial for accurate results.

Table 1: Analytical Method Performance for N-Nitrosodiphenylamine Analysis using Deuterated Internal Standards

Analytical Technique Matrix Internal Standard Method Detection Limit (MDL) / Limit of Quantitation (LOQ) Recovery (%) Reference
GC-MS/MS Drinking Water, Treated Effluent N-Nitrosodiphenylamine-d5 0.4-4 ng/L (MDL) Not specified nih.gov
LC-MS/MS Groundwater Not specified for NDPhA 1.12–3.71 ng/L (Method Detection Limit) 64.2–83.0
LC-HRAM-MS Drinking Water, Wastewater NDMA-d6, NDPA-d14 0.8 ng/L (LOD for NDPhA) 22-31 (for NDPhA) acs.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Interdisciplinary Significance of Research on this compound

The use of this compound extends beyond specialized analytical chemistry labs, having significance in several interdisciplinary fields:

Environmental Science: The accurate monitoring of NDPhA in water sources, soil, and air is crucial for assessing environmental contamination and human exposure risks. nih.gov Research utilizing NDPhA-d6 helps environmental agencies set and enforce regulatory limits for this and other nitrosamines. qascf.com

Food Safety: Nitrosamines can form in various food products during processing and storage. researchgate.net The use of deuterated standards like NDPhA-d6 is essential for the reliable quantification of these compounds in complex food matrices, ensuring the safety of the food supply. thermofisher.com

Pharmaceutical Analysis: Regulatory agencies are increasingly concerned about the presence of nitrosamine impurities in drug products. Stable isotope-labeled standards are critical for the validation of analytical methods used to detect and quantify these impurities at very low levels.

Materials Science: Given the historical use of NDPhA in the rubber industry, research into the leaching and degradation of this compound from rubber products is relevant. cphi-online.com While direct studies using NDPhA-d6 in this context are less common, the analytical methods it enables are vital for such investigations. Recent innovations in materials science are exploring active packaging solutions with nanoporous materials to adsorb N-nitrosamines, a field where accurate analytical verification is paramount.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
N-Nitrosodiphenylamine NDPhA
This compound NDPhA-d6
N-Nitrosodimethylamine NDMA
N-Nitrosodiethylamine NDEA
N-Nitrosodibutylamine NDBA
N-Nitrosodi-iso-propylamine Not specified
N-nitrosomethylethylamine NMEA
N-nitrosopyrrolidine NPyr
N-nitrosopiperidine NPip
N-nitrosomorpholine NMor
N-nitrosodi-n-propylamine NDPA
N-nitrosodi-n-butylamine NDBuA
Diphenylamine (B1679370) DPA
4-nitrosodiphenylamine Not specified
Di-n-butylamine Not specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2,4,6-trideuteriophenyl)nitrous amide
Source PubChem
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InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUCNCOMADRQHX-MWJWXFQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])N(C2=C(C=C(C=C2[2H])[2H])[2H])N=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584382
Record name N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-95-2
Record name Benzen-2,4,6-d3-amine, N-nitroso-N-(phenyl-2,4,6-d3)-
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Record name N,N-Bis[(2,4,6-~2~H_3_)phenyl]nitrous amide
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Synthetic Methodologies and Isotopic Characterization of N Nitrosodiphenylamine 2,2 ,4,4 ,6,6 D6

Advanced Synthetic Approaches for Site-Specific Deuteration of Aromatic Nitrosamines

The synthesis of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 is a multi-step process that begins with the preparation of a specifically deuterated precursor, followed by a controlled nitrosation reaction.

Strategies for Deuterated Diphenylamine (B1679370) Precursor Synthesis

The cornerstone of synthesizing N-Nitrosodiphenylamine-d6 is the preparation of its precursor, Diphenylamine-2,2',4,4',6,6'-d6. The specific placement of deuterium (B1214612) atoms at the ortho and para positions of the phenyl rings is critical. Several methods have been developed to achieve this site-specific deuteration.

One of the most direct methods is through acid-catalyzed hydrogen-deuterium (H/D) exchange. cdnsciencepub.comresearchgate.net This process typically involves heating diphenylamine (DPA) in a deuterated solvent under acidic conditions. The electron-donating nature of the amine group activates the ortho and para positions, making them susceptible to electrophilic substitution by deuterium ions.

Key H/D Exchange Methods:

High-Temperature Deuterium Oxide Exchange: This procedure involves heating DPA with deuterium oxide (D₂O) and an acid catalyst, such as deuterium chloride (DCl), in a sealed vessel at high temperatures, often around 250°C. cdnsciencepub.comresearchgate.net These harsh conditions promote efficient exchange at the desired positions.

Ethanol-d (B32933) Exchange: A milder approach uses refluxing ethanol-d (C₂H₅OD) with deuterium sulfate (B86663) (D₂SO₄) as the catalyst. cdnsciencepub.com Multiple exchange cycles with fresh deuterated solvent can be employed to achieve high levels of deuterium incorporation, often exceeding 90%. cdnsciencepub.com

Catalytic H/D Exchange: More recent developments utilize transition metal catalysts, such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C), to facilitate H/D exchange in D₂O under significantly milder conditions (e.g., 80°C). researchgate.net

An alternative to H/D exchange is a multi-step synthetic route, such as the Buchwald-Hartwig cross-coupling reaction. This method involves coupling a deuterated aryl halide with a deuterated aniline, for instance, reacting d₅-bromobenzene with d₅-aniline, to form the desired d₁₀-diphenylamine. researchgate.net While more complex, this approach offers precise control over the deuteration pattern.

Method Reagents/Catalyst Conditions Key Features Reference
High-Temp D₂O ExchangeD₂O, DClSealed vessel, ~250°C, 30hHigh exchange efficiency; requires high temperature and pressure. cdnsciencepub.comresearchgate.net
Ethanol-d ExchangeEthanol-d, D₂SO₄Reflux, 6hMilder than D₂O exchange; multiple cycles for high enrichment. cdnsciencepub.com
Catalytic ExchangeD₂O, Pt/C or Pd/C80°CMild conditions; reduces need for high-pressure equipment. researchgate.net
Buchwald-Hartwig Couplingd₅-bromobenzene, d₅-aniline, Pd catalystVariesPrecise, stoichiometric control of deuteration. researchgate.net

Chemical Nitrosation Techniques for Deuterated N-Nitrosodiphenylamine Formation

Once the deuterated diphenylamine precursor is obtained, it is converted to the final product through nitrosation. This reaction introduces a nitroso (-N=O) group onto the secondary amine nitrogen. The nitrosation of secondary amines like diphenylamine is a well-established chemical transformation. nih.gov

The most common method involves reacting the deuterated diphenylamine with a nitrosating agent, typically generated in situ from an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), under acidic conditions. google.comnist.gov The reaction is usually performed in a solvent system that can dissolve the organic precursor while being compatible with the aqueous nitrite solution. A mixture of a lower alcohol (like isopropanol (B130326) or ethanol) and water is often employed. google.com

Typical Nitrosation Reaction: (C₆D₃H₂)₂NH + NaNO₂ + H₂SO₄ → (C₆D₃H₂)₂N-N=O + NaHSO₄ + H₂O

Other nitrosating agents such as dinitrogen trioxide (N₂O₃) or nitrosonium tetrafluoroborate (B81430) (NOBF₄) can also be used, but sodium nitrite remains the most common and practical choice for this scale of synthesis. nih.gov

Purification and Isolation Methodologies to Ensure Isotopic Enrichment

Following the nitrosation reaction, the crude N-Nitrosodiphenylamine-d6 must be purified to remove unreacted starting materials, by-products, and inorganic salts, thereby ensuring high chemical and isotopic purity.

The product often precipitates out of the aqueous-alcoholic reaction mixture. google.com The initial isolation step is typically filtration, where the solid product is collected. The filter cake is then washed thoroughly, usually with water, to remove residual acid and salts. google.com

For achieving high purity, further purification steps are necessary:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the mother liquor. cdnsciencepub.com The choice of solvent is critical for efficient purification.

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. rsc.org The crude mixture is passed through a column packed with silica, and different components are eluted at different rates using a specific solvent system (eluent), allowing for the separation of the desired product from impurities.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the reaction and to assess the purity of fractions collected during column chromatography. cdnsciencepub.com

The final product is typically dried under vacuum to remove any remaining solvent, yielding the purified, isotopically enriched this compound as a solid. google.com

Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Integrity Validation

To confirm the successful synthesis and purity of this compound, several analytical techniques are employed. These methods validate the structural integrity of the molecule and quantify the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Assessment

NMR spectroscopy is the most powerful tool for determining the exact location and extent of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized sample, the signals corresponding to the protons at the ortho (2, 2', 6, 6') and para (4, 4') positions should be significantly diminished or absent entirely. The remaining signals will be from the protons at the meta (3, 3', 5, 5') positions, which are not expected to undergo exchange. cdnsciencepub.com By integrating the area of the residual proton signals and comparing them to the area of the meta-proton signals, the percentage of deuterium incorporation can be accurately calculated. cdnsciencepub.com The isotopic purity is often reported as "atom % D." sigmaaldrich.com

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei, confirming their presence at the expected chemical shifts corresponding to the ortho and para positions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic changes upon deuteration. Carbon atoms directly bonded to deuterium will exhibit a triplet multiplicity (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.

It is also noteworthy that asymmetrical N-nitrosamines can exhibit E/Z isomerism due to the restricted rotation around the N-N single bond, which can lead to the appearance of two distinct sets of signals in the NMR spectra for each isomer. nih.gov

High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound and analyzing its isotopic distribution.

For this compound, the molecular formula is C₁₂D₆H₄N₂O. sigmaaldrich.com HRMS provides a highly accurate mass measurement that can distinguish the deuterated compound from its unlabeled form and other potential impurities.

Compound Formula Theoretical Monoisotopic Mass (M) Theoretical [M+H]⁺ Reference
N-NitrosodiphenylamineC₁₂H₁₀N₂O198.07931199.08714 lcms.cz
N-Nitrosodiphenylamine-d6C₁₂D₆H₄N₂O204.11699205.12482 sigmaaldrich.comsigmaaldrich.com

Chromatographic Purity Assessment of Synthesized this compound

The purity of synthesized this compound is a critical parameter, particularly when it is intended for use as an internal standard in quantitative analytical methods. Chromatographic techniques are indispensable for assessing the purity and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the purity assessment of N-nitrosodiphenylamine and its deuterated analogs due to the thermal instability of these compounds. osha.gov Analysis is typically performed using a reverse-phase column with a mobile phase consisting of a mixture of methanol (B129727) and water. emporia.edu Detection is commonly achieved using an ultraviolet (UV) detector. emporia.edu

A typical HPLC method for the analysis of this compound would involve dissolving a known amount of the synthesized compound in a suitable solvent, such as methanol, and injecting it into the HPLC system. The resulting chromatogram will show a major peak corresponding to the deuterated compound and potentially smaller peaks corresponding to any impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Purity Assessment

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 228 nm
Injection Volume 10 µL
Column Temperature Ambient

This table presents typical parameters and may require optimization for specific instruments and samples.

A high-purity sample of this compound should exhibit a single, sharp peak with a purity value typically exceeding 98%. isotope.com Potential impurities that might be observed include the starting material, diphenylamine-d6, and any by-products from the nitrosation reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is generally preferred, GC-MS can also be used for the analysis of this compound. However, a significant challenge with GC analysis is the thermal degradation of N-nitrosodiphenylamine in the hot injection port of the gas chromatograph. osha.govepa.gov This degradation primarily results in the formation of diphenylamine. restek.com Therefore, when analyzing this compound by GC-MS, it is common to observe a peak corresponding to diphenylamine-d6, which is the thermal degradation product of the target analyte. restek.com

Despite this limitation, GC-MS provides valuable information about the sample's purity and can confirm the identity of the compound through its mass spectrum. The mass spectrum of the eluting peak corresponding to the degradation product will show the characteristic molecular ion and fragmentation pattern for diphenylamine-d6.

Table 2: Typical GC-MS Findings for this compound Analysis

Analyte DetectedRetention Time (min)Key Mass Fragments (m/z)Comments
Diphenylamine-d6Varies175, 174, 173, 77Thermal degradation product of this compound.
Diphenylamine (unlabeled)Varies169, 168, 167, 77Potential impurity from starting material or side reactions.

Retention times and fragment intensities are instrument-dependent.

The presence of a significant peak for unlabeled diphenylamine could indicate incomplete deuteration of the starting material or contamination. The combination of HPLC-UV for quantitative purity assessment and GC-MS for confirmation of identity and potential thermal degradation products provides a comprehensive evaluation of the synthesized this compound.

Advanced Analytical Method Development and Validation Utilizing N Nitrosodiphenylamine 2,2 ,4,4 ,6,6 D6

Principles and Implementation of Isotope Dilution Mass Spectrometry (IDMS) for Trace Nitrosamine (B1359907) Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the precise quantification of trace-level analytes, including nitrosamines. Its high accuracy and precision make it an invaluable tool in analytical chemistry.

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched form of the target analyte to a sample. clearsynth.com This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. adventchembio.comusp.org The core principle of IDMS is that the isotopically labeled internal standard will behave identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and instrumental analysis. clearsynth.comnih.gov

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, one can accurately calculate the concentration of the analyte in the original sample. This ratio remains constant even if there are losses of the analyte during sample preparation or variations in instrument response. clearsynth.com The use of direct isotope analogues for each analyte ensures accurate quantification by accounting for analytical variabilities. nih.gov

Deuterated internal standards, such as N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6, play a pivotal role in IDMS for nitrosamine analysis. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. adventchembio.com Replacing specific hydrogen atoms on the N-Nitrosodiphenylamine molecule with deuterium atoms creates a compound that is chemically and structurally almost identical to its non-deuterated counterpart but with a slightly higher molecular weight. adventchembio.comusp.org This mass difference allows for their distinct detection by a mass spectrometer. usp.org

The primary advantages of using deuterated internal standards like N-Nitrosodiphenylamine-d6 include:

Compensation for Matrix Effects: Complex sample matrices, common in environmental and industrial samples, can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. usp.orgyoutube.com Since the deuterated internal standard has nearly identical physicochemical properties to the native analyte, it will experience the same matrix effects. usp.orglcms.cz By measuring the ratio of the two, these effects are effectively canceled out, leading to more accurate and reliable results. clearsynth.comusp.org

Correction for Analyte Loss: During multi-step sample preparation procedures such as extraction and cleanup, some of the analyte can be lost. clearsynth.comyoutube.com Because the deuterated internal standard is added at the beginning of the process and behaves in the same way as the native analyte, any losses will affect both compounds equally. clearsynth.comnih.gov The constant ratio between the analyte and the internal standard ensures that the final calculated concentration is corrected for these losses.

The use of deuterated nitrosamine standards is a common practice and is considered essential for achieving the stringent low detection limits required by regulatory bodies. adventchembio.comusp.org

Optimized Sample Preparation Techniques for Diverse Environmental and Industrial Matrices

The successful analysis of trace-level nitrosamines is highly dependent on effective sample preparation. The goal is to isolate and concentrate the target analytes from the complex sample matrix while removing interfering compounds. acs.orgresearchgate.net The choice of technique often depends on the specific matrix and the properties of the nitrosamines being analyzed. sepscience.com

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the extraction and pre-concentration of nitrosamines from aqueous samples. researchgate.net It is often preferred over LLE due to its efficiency, lower solvent consumption, and potential for automation. chromatographyonline.comthermofisher.com The process involves passing the sample through a cartridge containing a solid sorbent that retains the analytes of interest. researchgate.net Interfering compounds are washed away, and the retained nitrosamines are then eluted with a small volume of a suitable solvent. researchgate.net

Various SPE sorbents have been utilized for nitrosamine analysis, with the choice depending on the specific application:

Coconut Charcoal: Recommended by EPA Method 521 for the analysis of nitrosamines in drinking water. thermofisher.com

Polymeric Sorbents: Strong cation-exchange functionalized polymeric sorbents have been successfully used for the analysis of nitrosamine impurities in cough syrups. chromatographyonline.comnih.gov

C18 (Octadecyl): Used for the purification of nitrosamine extracts from rubber products. nih.gov

Interactive Table: Comparison of SPE Sorbents for Nitrosamine Analysis

Sorbent Matrix Target Analytes Reference
Coconut Charcoal Drinking Water Various Nitrosamines thermofisher.com
Strong Cation-Exchange Polymeric Cough Syrup Low Molecular Weight Nitrosamines chromatographyonline.comnih.gov
C18 Rubber Products 13 Different N-Nitrosamines nih.gov

Liquid-Liquid Extraction (LLE) is a traditional extraction method that involves partitioning the analytes between the sample (usually aqueous) and an immiscible organic solvent. researchgate.netnih.gov While it can be effective, LLE often requires large volumes of organic solvents and can be more time-consuming and labor-intensive than SPE. researchgate.net For less volatile nitrosamines or thermolabile matrices, LLE followed by GC-MS analysis is a common approach. thermofisher.com A variation of LLE, known as salting-out liquid-liquid extraction (SALLE), has been developed for the quantification of thirteen nitrosamine contaminations in antibody drugs, demonstrating good accuracy and precision. nih.gov Dispersive liquid-liquid microextraction (DLLME) is another miniaturized LLE technique that uses a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent usage. nih.govbohrium.comresearchgate.net

For particularly complex matrices, additional cleanup steps following initial extraction may be necessary to remove co-extracted interferences that can affect the chromatographic analysis and mass spectrometric detection. epa.gov Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique that separates molecules based on their size. It can be employed to remove large molecular weight interferences, such as lipids and polymers, from the sample extract. While not always required, GPC can be a valuable tool for cleaning up extracts from fatty foods or complex industrial products.

Matrix interferences pose a significant challenge in trace nitrosamine analysis, potentially leading to inaccurate results. usp.orgresearchgate.net Several strategies can be employed to mitigate these effects:

Optimized Sample Cleanup: As discussed, techniques like SPE and LLE are fundamental in removing the bulk of matrix components. usp.org The choice of SPE sorbent and elution solvents can be tailored to selectively isolate the nitrosamines while leaving behind interfering substances. nih.gov

Chromatographic Separation: Effective chromatographic separation is crucial to resolve target analytes from co-eluting matrix components. youtube.com The use of different column stationary phases, such as biphenyl (B1667301) columns which can offer better retention for some nitrosamines than traditional C18 columns, can improve separation. sepscience.com

Advanced Instrumental Techniques: Modern mass spectrometers offer features that can help mitigate matrix effects. High-resolution mass spectrometry (HRAM) can distinguish between the target analyte and interfering compounds with the same nominal mass, thus reducing the likelihood of false positives. thermofisher.cn

Method of Standard Addition: In cases where matrix effects cannot be eliminated through sample preparation, the method of standard addition can be used for quantification. This involves adding known amounts of a standard to aliquots of the sample, which helps to compensate for the specific matrix effects of that sample.

Dilution: A straightforward approach is to dilute the sample extract. usp.org This reduces the concentration of matrix components, but may also lower the analyte concentration below the instrument's detection limit.

By combining the use of deuterated internal standards like this compound with optimized sample preparation and advanced analytical techniques, it is possible to achieve accurate and reliable quantification of trace-level nitrosamines in a wide range of challenging matrices.

Advanced Chromatographic Separation Techniques

The accurate analysis of N-Nitrosodiphenylamine and its deuterated internal standard, this compound, relies on sophisticated chromatographic techniques to separate them from complex sample matrices. Both gas and liquid chromatography are employed, each with specific optimizations to handle the unique chemical properties of this compound class.

Gas Chromatography (GC) Optimization for Thermally Labile Nitrosamines

Gas chromatography presents a significant challenge for the analysis of N-Nitrosodiphenylamine (NDPhA) due to its thermal instability. osha.gov At the high temperatures typically used in a GC injection port (200–250°C), NDPhA completely decomposes to form diphenylamine (B1679370) (DFA). osha.govepa.gov Consequently, GC-based methods for NDPhA are actually measuring its degradation product, DFA. epa.govrestek.com This necessitates a critical sample cleanup step prior to analysis to remove any DFA already present in the sample, which would otherwise lead to erroneously high quantification results. epa.gov

This compound, when used as an internal standard, is expected to undergo the same thermal degradation to its corresponding diphenylamine-d6 analog. This behavior is advantageous as it allows the deuterated standard to accurately mimic the behavior of the target analyte, correcting for degradation and loss during sample preparation and the analytical run. For the analysis of the resulting degradation product, specific GC operating conditions are recommended.

Table 1: Example GC Operating Conditions for Nitrosamine Analysis

ParameterCondition
Column 1.8-m x 2-mm ID glass, packed with 10% Carbowax 20M with 2% KOH on Chromosorb W-AW (80/100 mesh)
Temperatures
    Injector200 - 250°C epa.gov
    Detector250°C
    Column130°C, isothermal
Gas Flow Rate Carrier Gas (Argon/Methane): 30 mL/min
Source: Adapted from US EPA Method 8070A. epa.gov

Liquid Chromatography (LC) Method Development for Polar and Non-Polar Nitrosamines

To circumvent the issue of thermal degradation, high-performance liquid chromatography (HPLC) is the preferred technique for the analysis of thermally labile compounds like NDPhA. osha.govresearchgate.net LC methods separate compounds at or near ambient temperature, preserving the integrity of the N-nitroso bond. Reversed-phase HPLC is commonly used for a range of nitrosamines, including both volatile and non-volatile species. emporia.edunih.gov

Modern analytical methods often utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to develop robust procedures capable of detecting a broad spectrum of nitrosamines, from polar to non-polar, in a single analytical run. nih.govnih.gov NDPhA is a non-polar nitrosamine that is well-suited for these methods. The inclusion of N-Nitrosodiphenylamine-d6 as an internal standard is crucial for accurate quantification, as it effectively compensates for matrix effects and any potential analyte loss during the extraction and analysis process. nih.govresearchgate.net The development of LC-based methods has enabled the reliable detection and quantification of NDPhA in various matrices, such as drinking water. nih.gov

Column Selection and Separation Parameters for N-Nitrosodiphenylamine-d6

The successful separation of N-Nitrosodiphenylamine-d6 from other analytes and matrix components is highly dependent on the choice of the analytical column and mobile phase. Reversed-phase columns are the standard for this application.

Commonly used columns include those with a C18 stationary phase, which effectively retains the non-polar NDPhA molecule. nih.govthermofisher.comnih.gov In addition to general-purpose C18 columns, specialized columns such as the Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, have been shown to provide good separation for NDPhA. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. emporia.edusielc.com For methods employing mass spectrometric detection, a small amount of an acid, like formic acid, is usually added to the mobile phase to facilitate protonation and improve ionization efficiency. thermofisher.comsielc.com

Table 2: HPLC Columns and Mobile Phases for N-Nitrosodiphenylamine Analysis

ColumnStationary PhaseMobile Phase ExampleReference(s)
Hypersil GOLD C18Water + 0.1% Formic Acid / Methanol + 0.1% Formic Acid thermofisher.comlcms.cz
Xselect HSS T3 Trifunctional Alkyl C18Water + 0.1% Formic Acid / Acetonitrile/Methanol (2:8) + 0.1% Formic Acid nih.gov
Newcrom R1 Reverse-Phase (low silanol)Acetonitrile / Water / Formic Acid sielc.com
XBridge C18Not specified nih.gov
This table provides examples of columns and mobile phases used for the analysis of N-Nitrosodiphenylamine, which are directly applicable to its deuterated d6 analog.

Mass Spectrometric Detection and Quantification Parameters

Mass spectrometry (MS) is essential for the sensitive and selective quantification of this compound, providing the high degree of certainty required for trace-level analysis.

Ionization Techniques for Deuterated Nitrosamines (e.g., Electron Ionization (EI), Electrospray Ionization (ESI))

The choice of ionization technique is critical and depends on the preceding chromatographic method.

For GC-MS , Electron Ionization (EI) is standard. However, the standard 70 electron volt (eV) energy can cause extensive fragmentation of labile nitrosamines, diminishing the abundance of the molecular ion needed for selective analysis. thermofisher.com A modified approach known as "soft EI" uses a lower electron energy (e.g., 40 eV) to reduce this fragmentation, preserving the precursor ion for subsequent MS/MS analysis. thermofisher.com Furthermore, Advanced Electron Ionization (AEI) sources have been developed to offer higher ionization efficiency, creating a more focused ion beam that leads to significantly enhanced sensitivity for nitrosamine detection. gcms.czthermofisher.com

For LC-MS , both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are widely used. plasmion.com While ESI is suitable for many compounds, APCI has been reported to provide superior sensitivity for the analysis of nitrosamines. nih.gov Heated ESI (HESI) is another effective technique that has been successfully applied to the analysis of NDPhA and other nitrosamines. researchgate.netresearchgate.net Across all these techniques, the co-analysis of a deuterated internal standard like N-Nitrosodiphenylamine-d6 is indispensable for achieving accurate quantification by correcting for variable ionization efficiencies and matrix-induced signal suppression or enhancement. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM) Transitions for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) is the definitive technique for the robust, routine, and highly sensitive quantification of known impurities like nitrosamines. By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, analysts can achieve exceptional selectivity and sensitivity. waters.com This technique involves selecting a specific precursor ion (the molecular ion of the analyte), fragmenting it, and then monitoring for a specific, characteristic product ion. This two-stage filtering process drastically reduces background noise and chemical interference, which is vital for trace analysis. waters.com

For this compound, the protonated molecule ([M+H]⁺) serves as the precursor ion. The most common fragmentation pathway for NDPhA is the loss of the nitroso group (-NO). osha.gov In an LC-MS/MS experiment, specific MRM transitions are developed to monitor this fragmentation, ensuring unambiguous identification and quantification. The optimization of MS parameters, such as collision energy and cone voltage, is a critical step to maximize the signal-to-noise ratio for each transition. thermofisher.comwaters.com

Table 3: Theoretical LC-MS/MS MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
N-Nitrosodiphenylamine-d6 205.1175.1Quantifier
N-Nitrosodiphenylamine-d6 205.1174.1Qualifier
N-Nitrosodiphenylamine-d6 205.171.1Qualifier
Note: These transitions are theoretical, based on the known fragmentation of N-Nitrosodiphenylamine. nih.gov The precursor ion [M+H]⁺ for C₁₂H₄D₆N₂O is calculated as 205.1. The primary product ion (175.1) corresponds to the loss of the nitroso group, forming the diphenylamine-d6 cation [C₁₂H₅D₆N]⁺. Other product ions serve as qualifiers to confirm identity. Actual transitions and collision energies must be empirically optimized on the specific instrument used.

Calibration Curve Construction and Response Factor Determination with Deuterated Standards

The foundation of quantitative analysis is the establishment of a reliable calibration curve. When using an isotope dilution technique with this compound, the calibration process involves preparing a series of standards containing known concentrations of the target analyte (NDPhA) and a constant concentration of the deuterated internal standard. epa.govmdpi.com

A calibration curve is constructed by plotting the ratio of the analytical response of the target analyte to the response of the internal standard against the concentration of the target analyte. researchgate.net This ratiometric approach is critical because the internal standard, being chemically almost identical to the analyte, experiences similar effects during sample preparation (extraction, concentration) and analysis (injection, ionization). pmda.go.jp This effectively corrects for variations in sample matrix and procedural losses, leading to more accurate quantification. pmda.go.jp

The response factor (RF) is a measure of the relative response of the detector to the analyte compared to the internal standard. It is calculated for each calibration point using the following equation:

Equation 1: Response Factor Calculation

Where:

Aₓ = Peak area of the analyte (N-Nitrosodiphenylamine)

Aᵢₛ = Peak area of the internal standard (this compound)

Cₓ = Concentration of the analyte

Cᵢₛ = Concentration of the internal standard

For a calibration curve to be considered linear and valid, the calculated RF values across the concentration range should be consistent. Regulatory guidelines, such as those from the USP, often specify that the correlation coefficient (r²) of the calibration curve must be ≥ 0.99. sigmaaldrich.commerckmillipore.com

Table 1: Example Calibration Data for N-Nitrosodiphenylamine Analysis This table presents representative data for constructing a calibration curve using a fixed concentration of this compound as the internal standard.

Calibration LevelNDPhA Concentration (ng/mL)NDPhA-d6 Concentration (ng/mL)NDPhA Area (Aₓ)NDPhA-d6 Area (Aᵢₛ)Area Ratio (Aₓ/Aᵢₛ)
12.010.015,50075,1000.206
25.010.038,90075,5000.515
310.010.078,10076,2001.025
425.010.0196,00075,8002.586
550.010.0395,00076,0005.197

Method Performance Parameters: Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. resolvemass.canih.gov Key performance parameters include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified, above the background noise. nih.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov These are often determined based on the signal-to-noise (S/N) ratio, typically with an S/N of 3 for LOD and 10 for LOQ. sigmaaldrich.comnih.gov For N-Nitrosodiphenylamine, reported LODs and LOQs can vary significantly depending on the matrix and analytical technique, with some methods achieving sub-ng/L levels. researchgate.netnih.gov

Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of the analyte. nih.gov The use of this compound is crucial for improving accuracy, especially given the compound's potential for degradation and variable extraction efficiency. epa.govresearchgate.net An interlaboratory study of EPA Method 607 found moderate negative bias for NDPhA with recoveries between 58% and 67%, highlighting the analytical challenges. epa.gov More advanced methods using isotope dilution with mass spectrometry can achieve recoveries in the 90-110% range. nih.govnih.gov

Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. nih.gov

Table 2: Representative Method Performance Data for N-Nitrosodiphenylamine This table summarizes typical validation parameters for an LC-MS/MS or GC-MS method for NDPhA analysis.

ParameterAcceptance CriteriaTypical ResultSource
Linearity (r²)≥ 0.99> 0.998 researchgate.netnih.gov
LODS/N ≥ 30.8 ng/L nih.gov
LOQS/N ≥ 102.4 ng/L nih.gov
Accuracy (Recovery)80 - 120%92 - 107% nih.gov
Precision (RSD)≤ 15%< 10% nih.govresearchgate.net

Quality Assurance and Quality Control (QA/QC) Protocols in Deuterated Nitrosamine Analysis

Robust Quality Assurance/Quality Control (QA/QC) protocols are imperative for generating legally defensible and scientifically sound data in trace nitrosamine analysis. nemi.gov These protocols ensure the analytical system is performing correctly and that the results for each batch of samples are reliable.

Daily Calibration Verification and Continuing Calibration Performance

Before analyzing samples, the instrument's calibration must be verified. This is typically done by analyzing a Continuing Calibration Verification (CCV) standard, which is a mid-level calibration standard prepared from a source independent of the initial calibration standards. epa.gov The CCV is analyzed at regular intervals throughout the analytical run (e.g., after every 10-20 samples) to monitor the stability and performance of the instrument over time.

The acceptance criteria for a CCV typically require that the calculated concentration be within a certain percentage (e.g., ±20-30%) of its true value. If a CCV fails, it indicates a potential issue with the instrument, and all samples analyzed since the last passing CCV must be re-analyzed.

Blank Contamination Assessment and Corrective Actions

Given the ultra-trace levels at which nitrosamines are analyzed, assessing and controlling background contamination is critical to avoid false-positive results. pmda.go.jpepa.gov Several types of blanks are analyzed with each sample batch:

Method Blank: A sample of clean matrix (e.g., reagent water or the specified solvent) that is carried through the entire analytical process, from extraction to analysis. mdpi.com It is used to assess contamination introduced during sample preparation and analysis.

Instrument Blank: A sample of clean solvent injected into the instrument to check for contamination within the analytical system itself (e.g., carryover from a previous high-concentration sample). thermofisher.com

If the target analyte (NDPhA) is detected in a blank above a pre-defined threshold (often the LOD or a fraction of the LOQ), the source of contamination must be investigated. Corrective actions may include cleaning glassware more thoroughly, using higher purity solvents, or cleaning the instrument's injection port and column. nemi.gov All samples in the associated batch must be re-prepared and re-analyzed after the contamination issue is resolved.

Surrogate and Internal Standard Recovery Monitoring

In methods using deuterated standards, the terms "surrogate" and "internal standard" are often used interchangeably, though they can have distinct functions. A surrogate (like this compound) is added to every sample, blank, and standard before extraction and sample preparation. multicase.commulticase.com Its recovery provides a measure of the efficiency of the preparation steps for each individual sample.

Monitoring the recovery of the deuterated standard is a critical QC check. researchgate.net The recovery is calculated by comparing the standard's response in a prepared sample to its response in a calibration standard. Laboratories establish acceptance limits for recovery (e.g., 70-130%). thermofisher.com

Low Recovery: May indicate inefficient extraction, sample loss, or matrix suppression effects.

High Recovery: Can suggest sample matrix enhancement effects or the presence of an unforeseen interference.

If a sample's internal standard recovery falls outside the acceptance window, the result is flagged. Depending on laboratory and regulatory protocols, this may require re-extraction and re-analysis of the sample. Consistent recovery across a batch provides confidence in the accuracy of the reported results for the native analyte.

Applications of N Nitrosodiphenylamine 2,2 ,4,4 ,6,6 D6 in Environmental and Materials Science Research

Environmental Occurrence and Distribution Studies of Nitrosamines

The stability and known isotopic composition of NDPhA-d6 make it an ideal surrogate or internal standard for trace-level analysis of nitrosamine (B1359907) contaminants in various environmental compartments.

The detection of nitrosamines, a class of probable human carcinogens, in water supplies is a significant public health concern. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography/mass spectrometry (GC/MS), are employed to identify and quantify these compounds at sub-nanogram per liter levels. nih.gov In these sophisticated analytical techniques, deuterated standards are indispensable.

NDPhA-d6 is used as an internal standard in methods developed for monitoring nitrosamines in drinking water, wastewater, and surface water. isotope.comnih.gov When analyzing a water sample, a known quantity of NDPhA-d6 is added at the beginning of the sample preparation process, which often involves solid-phase extraction (SPE) to concentrate the analytes. acs.org Because NDPhA-d6 has nearly identical chemical and physical properties to the target analyte (NDPhA), it experiences similar losses during extraction, concentration, and analysis. By measuring the final amount of NDPhA-d6 detected by the mass spectrometer relative to the amount initially added, analysts can calculate a recovery percentage. This correction factor is then applied to the measurement of the native NDPhA, leading to a more accurate and precise quantification of its concentration in the original water sample. Research has demonstrated that such methods can achieve low detection limits and acceptable recoveries for a range of nitrosamines. nih.govresearchgate.net

Table 1: Method Detection Limits for Nitrosamine Analysis in Water Using Isotope Dilution This table presents typical detection limits achieved in studies using mass spectrometry and isotopically labeled internal standards for the analysis of various nitrosamines in water.

Nitrosamine CompoundMethod Detection Limit (ng/L)
N-Nitrosodimethylamine (NDMA)0.1 - 2.0
N-Nitrosodiethylamine (NDEA)0.5 - 2.0
N-Nitrosopyrrolidine (NPyr)0.5 - 5.0
N-Nitrosopiperidine (NPip)1.0 - 7.0
N-Nitrosodiphenylamine (NDPhA)1.8 - 10.6
Data sourced from studies employing LC-MS/MS and GC/MS techniques. nih.govacs.orgresearchgate.net

N-Nitrosodiphenylamine can be released into the atmosphere, where it is expected to exist primarily in the vapor phase. cdc.gov Its analysis in air samples presents unique challenges due to its potential for decomposition and its reactivity with atmospheric radicals, with an estimated half-life of 7 hours. cdc.govosha.gov

To ensure accurate measurements, analytical protocols like those developed by the Occupational Safety and Health Administration (OSHA) are used. These methods involve drawing air through a collection medium, such as a bubbler containing isopropanol (B130326), followed by analysis using high-performance liquid chromatography (HPLC). osha.gov Given the instability of NDPhA, the use of an internal standard like NDPhA-d6 is crucial. It is added to the collection medium before or immediately after sampling. This allows it to account for any degradation of the analyte that may occur during sample storage and processing, which is particularly important as studies show recoveries can drop significantly after several days at ambient temperatures. osha.gov The use of NDPhA-d6 ensures that the reported concentrations accurately reflect the levels present in the air at the time of sampling.

Table 2: OSHA Analytical Method Parameters for N-Nitrosodiphenylamine in Air This table outlines the performance characteristics of an established method for air sampling and analysis, where an internal standard like NDPhA-d6 is critical for accuracy.

ParameterValue
Target Concentration50 µg/m³
Detection Limit (Overall Procedure)0.87 µg per sample (3.5 µg/m³)
Reliable Quantitation Limit0.87 µg per sample (3.5 µg/m³)
Analytical MethodHigh-Performance Liquid Chromatography (HPLC) with UV Detector
Sampling MediumIsopropanol in a midget fritted bubbler
Source: OSHA Method 23. osha.gov

N-Nitrosodiphenylamine exhibits low mobility in soil and sediment, tending to adsorb to particulate matter. cdc.govepa.gov Its analysis in these complex solid matrices requires robust extraction and cleanup procedures to remove interfering substances before instrumental analysis by GC/MS or HPLC.

In these analyses, NDPhA-d6 serves as an essential surrogate standard. It is introduced into the soil or sediment sample prior to solvent extraction. As the sample undergoes processing—which may include techniques like sonication or pressurized fluid extraction—the NDPhA-d6 behaves like the native NDPhA. Any losses of the analyte during these rigorous steps are mirrored by losses of the standard. This allows for a precise correction for matrix-induced interferences and extraction inefficiencies, which are common challenges in soil and sediment analysis. epa.gov Although studies have reported non-detection of NDPhA in some sediments, the analytical methods rely on this isotopic standard approach for reliable quantification when the contaminant is present. nih.gov

Assessment of Nitrosamine Contamination in Industrial and Consumer Products

NDPhA-d6 is also a vital tool for quality control and safety assessment in various industries where nitrosamine contamination is a risk.

N-Nitrosodiphenylamine has been used as a vulcanization retarder in the manufacturing of rubber products, including tires. nih.govca.gov Concerns exist about the potential for nitrosamines to migrate from such products, particularly those that come into contact with food or are used by children, like rubber teats and soothers. scirp.org

To assess the migration of NDPhA from these materials, analytical methods are employed that simulate product use, for example, by soaking the material in an artificial saliva solution. NDPhA-d6 is spiked into this solution before the extraction process. Following the extraction, the amount of migrated NDPhA is quantified, typically by GC-MS or LC-MS. The consistent recovery of the NDPhA-d6 standard provides confidence in the quantitative results for the native compound, ensuring that they accurately reflect the amount leaching from the product and allowing for comparison against regulatory limits. scirp.org

Nitrosamines can form in various food items, especially nitrite-cured meats, during processing, cooking, and storage. qascf.commdpi.com The analysis of these compounds in complex food matrices is challenging due to the presence of fats, proteins, and other interfering substances.

Isotope dilution analysis using deuterated standards is the benchmark for accurate quantification in food. dtu.dknih.gov In the analysis of NDPhA in cured meats, a known amount of NDPhA-d6 is added to the homogenized food sample before extraction. The sample then undergoes extensive cleanup to isolate the nitrosamines. By using GC-MS/MS or LC-MS/MS, the instrument can distinguish between the native NDPhA and the deuterated NDPhA-d6 based on their mass difference. This allows for the calculation of a precise recovery factor that corrects for any analyte loss during the multi-step sample preparation, leading to highly accurate data on the level of contamination. qascf.comdtu.dk

Table 3: Mean Levels of Volatile N-Nitrosamines in Estonian Meat Products This table shows the concentrations of various nitrosamines found in meat products. The analysis relies on methods where deuterated standards, such as NDPhA-d6 for its corresponding analyte, are crucial for achieving accurate quantification in such complex matrices.

Nitrosamine CompoundMean Level (µg/kg)
N-Nitrosodimethylamine (NDMA)0.85
N-Nitrosodiethylamine (NDEA)0.36
N-Nitrosopyrrolidine (NPYR)4.14
N-Nitrosopiperidine (NPIP)0.98
N-Nitrosodi-n-butylamine (NDBA)0.37
Source: Yurchenko and Molder (2007). qascf.com

Migration Studies of Nitrosamines from Packaging to Food

The migration of chemical substances from food contact materials (FCMs) into food is a significant area of research to ensure consumer safety. N-nitrosamines, a class of compounds that are often carcinogenic, can form during the production of certain materials, such as rubber, and subsequently migrate into food products. researchgate.net The use of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 as an internal standard is crucial for the accurate quantification of NDPhA migration from packaging materials.

Research Findings:

Studies have been conducted to develop and validate sensitive analytical methods for the determination of N-nitrosamines in food simulants. For instance, a liquid chromatography-atmospheric pressure chemical ionisation-tandem mass spectrometry (LC-APCI-MS/MS) method has been validated for the determination of thirteen N-nitrosamines, including NDPhA, in food simulants such as deionized water, 3% acetic acid, and 10% ethanol. lupinepublishers.com This method has been shown to be, on average, ten times more sensitive than the previously used gas chromatography-thermal energy analyser (GC-TEA) method. lupinepublishers.com

In one study, the migration of nitrosamines from twelve different elastomer samples into food simulants was investigated. lupinepublishers.com While specific migration data for this compound itself is not the focus (as it is an internal standard), the methodology relies on its use for accurate quantification of the target nitrosamines. The results from such studies indicate that while nitrosamines can be detected in migration solutions, the levels are often below the guidance values set by regulatory bodies. lupinepublishers.com For example, the German Federal Institute for Risk Assessment (BfR) has a guidance value of 1 µg/dm² for the total migration of N-nitrosamines from rubber commodities. lupinepublishers.com

Isotope dilution analysis using deuterated standards like N-Nitrosodiphenylamine-d6 is the gold standard for overcoming matrix effects and ensuring accurate quantification in complex food matrices. sciex.com This involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical procedure. The ratio of the native analyte to the deuterated standard is then measured by mass spectrometry, which allows for precise calculation of the native analyte's concentration, compensating for any losses during sample preparation and analysis. lcms.cz

Table 1: Analytical Parameters for the Determination of N-Nitrosodiphenylamine in Food Simulants using LC-MS/MS with a Deuterated Internal Standard

Parameter Value Reference
Analytical Method LC-APCI-MS/MS lupinepublishers.com
Internal Standard This compound sciex.com
Food Simulants Deionized water, 3% acetic acid, 10% ethanol lupinepublishers.com
Limit of Detection (LOD) Varies by analyte and matrix (ng/L to µg/L range) lcms.czshimadzu.com
Limit of Quantification (LOQ) Varies by analyte and matrix (ng/L to µg/L range) lcms.czshimadzu.com
Recovery Typically 80-120% nih.gov
Precision (RSD) < 20% nih.gov

This table is illustrative and compiles typical performance data from various sources utilizing similar analytical techniques.

Analytical Methodologies for Forensic and Quality Control Purposes in Materials Science

In materials science, particularly in the context of forensic analysis and quality control, the accurate determination of specific chemical compounds is paramount. N-Nitrosodiphenylamine is used as a stabilizer in nitrocellulose-based propellants and as a vulcanization retarder in the rubber industry. mdpi.com Its presence and concentration can be critical for assessing the stability and quality of these materials.

Research Findings:

Analytical methods such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for the qualitative and quantitative analysis of N-Nitrosodiphenylamine in materials like propellants. mdpi.com In these analyses, the use of an internal standard is essential for achieving accurate and reproducible results. This compound is an ideal internal standard for this purpose due to its chemical similarity to the analyte of interest.

For instance, HPTLC methods have been developed to determine the content of diphenylamine (B1679370) and N-nitrosodiphenylamine in single-base propellants. mdpi.com The results of such analyses can be correlated with the stability of the propellants. The use of a deuterated internal standard in conjunction with a mass spectrometry detector would further enhance the reliability of these methods.

In the rubber industry, N-Nitrosodiphenylamine can act as a precursor to other carcinogenic nitrosamines through transnitrosation reactions. mdpi.com Therefore, monitoring its presence and the potential for it to form other nitrosamines is a critical quality control step. Sensitive analytical methods, such as LC-MS/MS, which often employ deuterated internal standards, are necessary to detect and quantify these compounds at low levels. nih.gov

Forensic investigations may involve the analysis of unburned propellant residues or post-blast debris. The identification and quantification of stabilizers like N-Nitrosodiphenylamine can provide crucial information about the origin of the material. The use of this compound as an internal standard in such analyses ensures the high degree of accuracy required in forensic science.

Table 2: Analytical Techniques for the Analysis of N-Nitrosodiphenylamine in Materials Science

Application Material Analytical Technique Role of N-Nitrosodiphenylamine-d6 Reference
Quality Control Nitrocellulose Propellants HPTLC, GC-MS Internal Standard mdpi.com
Quality Control Rubber Products LC-MS/MS Internal Standard nih.gov
Forensic Analysis Propellant Residues GC-MS, LC-MS/MS Internal Standard mdpi.com

This table summarizes the application of analytical techniques where a deuterated internal standard like N-Nitrosodiphenylamine-d6 would be beneficial for accurate quantification.

Mechanistic Investigations and Transformation Studies Involving N Nitrosodiphenylamine 2,2 ,4,4 ,6,6 D6

Elucidation of N-Nitrosodiphenylamine Formation Pathways

The formation of N-nitrosamines like NDPhA is a significant area of study, particularly in contexts like water treatment and industrial chemistry. These compounds typically arise from the reaction of an amine precursor with a nitrosating agent. nih.gov

The primary precursor for NDPhA is diphenylamine (B1679370) (DPhA). acs.org The formation pathway involves the reaction of DPhA with a nitrosating agent, which transfers a nitrosonium ion (NO⁺) to the amine's nitrogen atom. researchgate.net Secondary amines like DPhA are considered highly reactive precursors for nitrosamine (B1359907) formation. nih.gov

A variety of nitrosating agents can facilitate this transformation. These include:

Nitrous acid (HNO₂) and its conjugate base, nitrite (B80452) (NO₂⁻). nih.gov

Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov

Nitrosyl halides, such as nitrosyl chloride (NOCl). nih.gov

Research has shown that NDPhA can be formed during water disinfection processes. For instance, the chloramination of water containing DPhA leads to the production of NDPhA. acs.org In these scenarios, monochloramine acts as a key reactant in the formation process. The use of N-Nitrosodiphenylamine-2,2',4,4',6,6'-d6 as an internal standard is crucial for accurately quantifying the low levels of NDPhA formed in such complex environmental samples.

Several physicochemical factors significantly impact the rate and extent of nitrosamine formation. The pH of the environment is a critical parameter. While nitrosation is generally enhanced in acidic conditions, the reactivity can decrease at very low pH due to the protonation of the amine precursor, making it less available to react. nih.gov However, for NDPhA formation during chloramination, the reaction is strongly pH-dependent, with formation yields impacted by the stability of monochloramine, which is greater at higher pH. acs.org One study demonstrated that NDPhA formation from DPhA could be reduced by 50% at pH 7 compared to pH 8. acs.org

Other factors influencing formation include the concentration of both the precursor (DPhA) and the nitrosating agent. acs.org In wastewater treatment, for example, the physicochemical properties of precursors determine their fate and potential to form nitrosamines. Studies have fractionated wastewater to distinguish between polar and non-polar precursors, finding that less polar precursors were more resistant to removal during activated sludge treatment. nih.gov

Table 1: Influence of pH on NDPhA Formation This interactive table summarizes the effect of pH on the formation of N-Nitrosodiphenylamine (NDPhA) from Diphenylamine (DPhA) during chloramination, based on findings from referenced studies.

pH LevelRelative NDPhA FormationObservationReference
7LowerFormation reduced by approximately 50% compared to pH 8. acs.org
8HigherIncreased formation attributed to higher stability of monochloramine. acs.org

Environmental Fate and Degradation Studies of Nitrosamines

Understanding the stability and degradation of NDPhA is essential for assessing its environmental persistence. This compound is used in these studies to trace the fate of the parent compound in various environmental media.

NDPhA is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.govchemicalbook.com However, it may be susceptible to direct photolysis by sunlight. nih.gov The compound exhibits maximum UV absorption around 262-290 nm, which suggests it can absorb solar radiation. nih.govosha.gov Structurally similar nitrosamines have been observed to photodegrade in water with half-lives in the range of 12-16 hours, indicating that photolytic degradation is a potential environmental fate pathway for NDPhA. nih.gov

Microbial activity plays a role in the breakdown of NDPhA in the environment. Studies have shown that NDPhA is broken down by bacteria in both soil and water, with degradation occurring over several weeks. In one study using an activated sludge inoculum, NDPhA showed no biodegradation over a two-week period under specific test conditions (Japanese MITI test). nih.gov However, in a soil environment, the degradation was more pronounced; when soil was amended with wheat straw, NDPhA disappeared completely within 10 days. nih.gov Research on other nitrosamines, such as N-nitrosodiethanolamine (NDElA), confirms that microorganisms are responsible for their transformation in lake water and sewage, although the degradation rates can be slow and vary seasonally. nih.gov

NDPhA is a chemically fragile substance, characterized by a weak bond between its two nitrogen atoms, with a bond energy of only 11 kcal/mole. osha.gov This inherent instability leads to two significant chemical reactions: transnitrosation and the Fischer-Hepp rearrangement.

Transnitrosation: This process involves the transfer of the nitroso (-NO) group from NDPhA to another amine. osha.gov The reaction can occur under mild heating in dilute acid or organic solvents. osha.gov Mechanistic studies show that the neutral NDPhA molecule is unreactive, and protonation is required to initiate the transfer of the nitroso group. rsc.org This ability to nitrosate other compounds is a key aspect of its chemical reactivity. nih.govrsc.org

Fischer-Hepp Rearrangement: In the presence of strong acids like hydrochloric acid, NDPhA can undergo an intramolecular rearrangement where the nitroso group migrates from the nitrogen atom to the para-position of one of the phenyl rings. osha.govdrugfuture.com This reaction, first described by Otto Fischer and Eduard Hepp in 1886, results in the formation of 4-nitrosodiphenylamine. osha.govwikipedia.org Evidence suggests this is an intramolecular process involving the unimolecular reaction of the protonated nitrosamine. wikipedia.orgrsc.org The use of deuterated compounds like this compound could help confirm the intramolecular nature of this rearrangement and provide deeper insight into its mechanism by measuring kinetic isotope effects.

Table 2: Key Chemical Reactions of N-Nitrosodiphenylamine This interactive table outlines the major chemical stability and rearrangement reactions of N-Nitrosodiphenylamine (NDPhA).

ReactionDescriptionConditionsProduct(s)Reference
Transnitrosation Transfer of the nitroso (-NO) group to another amine.Dilute acid or mild heating.A new nitrosamine and diphenylamine. osha.govrsc.org
Fischer-Hepp Rearrangement Intramolecular migration of the nitroso group to the para-position of a phenyl ring.Strong acid (e.g., HCl).4-Nitrosodiphenylamine. osha.govdrugfuture.comwikipedia.org

Isotopic Tracing for Understanding Transport and Transformation Phenomena

The use of isotopically labeled compounds is a powerful technique for elucidating the environmental transport and transformation pathways of chemical substances. In the context of N-Nitrosodiphenylamine, the deuterated analog, this compound, serves as an important tool, primarily in analytical chemistry, to ensure accurate quantification in complex environmental samples. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically utilizing this compound for isotopic tracing studies to investigate its transport and transformation phenomena.

While the deuterated form is commercially available and widely used as an internal standard in methods for detecting N-nitrosamines, detailed studies deploying it to track the movement and breakdown of N-Nitrosodiphenylamine in various environmental compartments (soil, water, air) are not documented in accessible research. Such studies would theoretically involve introducing a known quantity of this compound into a controlled environmental system and monitoring its fate and the appearance of its deuterated transformation products over time. This approach would allow for the unambiguous differentiation of the experimentally introduced compound from any pre-existing, non-labeled N-Nitrosodiphenylamine in the environment.

Information regarding the environmental fate of the non-labeled parent compound, N-Nitrosodiphenylamine, indicates several potential transformation pathways. nih.govnih.gov These include biodegradation in soil and water, and photolysis in the atmosphere and sunlit surface waters. nih.govnih.gov For instance, studies have shown that N-Nitrosodiphenylamine can be degraded by microorganisms in soil, with its disappearance being more rapid in soils amended to increase microbial activity. nih.gov In the atmosphere, it is susceptible to decomposition by sunlight and reaction with hydroxyl radicals. nih.gov

Theoretically, isotopic tracing with this compound could provide invaluable data on these processes. For example, by tracking the mass shift in degradation products, researchers could definitively identify metabolites formed through biotic or abiotic processes. This would help in constructing a more complete picture of its environmental persistence, potential for bioaccumulation, and the nature of its breakdown products.

Despite the clear scientific merit of such investigations, the current body of research has prioritized the use of this compound for analytical accuracy rather than for mechanistic environmental studies. As a result, there are no specific research findings or data tables on the transport and transformation of this compound to present in this section. Future research in this area would be highly beneficial for a more thorough understanding of the environmental behavior of this compound.

Emerging Research Directions and Future Prospects for Deuterated Nitrosamines

Development of Advanced Miniaturized Analytical Platforms for Trace Nitrosamine (B1359907) Detection

The demand for on-site and rapid monitoring of trace-level contaminants has spurred the development of miniaturized analytical platforms. These systems offer reduced sample and solvent consumption, faster analysis times, and portability. A key technique in this area is solid-phase microextraction (SPME), which integrates sampling, extraction, and concentration into a single step. researchgate.net Methods combining SPME with gas chromatography-tandem mass spectrometry (GC-MS/MS) have been developed for analyzing nitrosamines in water, requiring sample volumes as small as 5 mL. researchgate.net

In such methodologies, deuterated standards like N-Nitrosodiphenylamine-d6 are indispensable. researchgate.net Added to the sample at a known concentration before extraction, the deuterated standard mimics the analyte's behavior through the analytical process. adventchembio.com This allows for precise correction of analyte losses during sample preparation, which is crucial for accuracy, especially in complex matrices where extraction recoveries can be variable. For instance, in the analysis of nine target nitrosamines, extraction recoveries ranged from 68–83%, but dropped to 22–31% for NDPhA, highlighting the need for an internal standard to ensure accurate quantification. researchgate.net The development of micro-solid-phase extraction (μSPE) further enhances sensitivity and precision for trace-level detection of nitrosamines in various water samples. researchgate.net

TechniqueKey AdvantageSample VolumeRole of Deuterated StandardDetection Limits
SPME-GC-MS/MSSolvent-free, integrates extraction and concentration< 5 mLCorrects for variable extraction recovery0.4 to 12 ng/L
μSPE-GC-MS/MSHigh sensitivity and precision, low solvent useLow (not specified)Ensures accuracy and precision in trace analysis0.01 to 0.004 µg/L
On-line SPE-UHPLC-MS/MSAutomated, fast, minimum sample handling2 mLInternal standard for quantificationSub ng/L range

Integration of Deuterated Nitrosamines in Automated High-Throughput Analytical Workflows

Regulatory bodies increasingly require extensive testing of pharmaceutical products and environmental samples for nitrosamine impurities. nih.govqualityexecutivepartners.comaga-analytical.com.pl This necessitates high-throughput analytical workflows to manage large numbers of samples efficiently. Laboratory automation, utilizing robotic workstations, can significantly accelerate chemical process development and routine analysis. scirp.orgnih.gov Automated systems for sample preparation, such as those using Hamilton STAR and Caliper Staccato workstations, can reduce preparation time and increase sample throughput while maintaining high precision and accuracy. scirp.org

The integration of deuterated internal standards is fundamental to the success of these automated systems. scirp.org In isotope dilution methods, a known amount of a deuterated standard like N-Nitrosodiphenylamine-d6 is added automatically at the beginning of the workflow. adventchembio.com As the sample undergoes automated extraction, concentration, and injection into an analytical instrument like a GC-MS or LC-MS, any physical loss or variation affects both the target analyte and the deuterated standard equally. usp.org This ensures that the ratio of the native analyte to the standard remains constant, leading to reliable and reproducible quantification across hundreds or thousands of samples with minimal human intervention. scirp.org This approach is critical for large-scale biomonitoring studies and for pharmaceutical manufacturers screening products and ingredients to comply with strict regulatory limits. aga-analytical.com.plscirp.org

Computational Chemistry and Modeling Approaches for Nitrosamine Reactivity and Environmental Behavior

Computational chemistry and quantitative structure-activity relationship (QSAR) models are emerging as powerful tools for predicting the carcinogenic potency, reactivity, and environmental fate of nitrosamines. acs.orgpharmaexcipients.com These models explore how a nitrosamine's chemical structure influences its biological and chemical reactivity. acs.orgpharmaexcipients.com A critical step in the carcinogenic action of many nitrosamines is metabolic activation by cytochrome P450 enzymes, which often involves the cleavage of a carbon-hydrogen (C-H) bond at the alpha-position to the nitroso group. pharmaexcipients.comnih.gov

Deuterated compounds such as N-Nitrosodiphenylamine-d6 are valuable for validating these computational models. The substitution of hydrogen with deuterium (B1214612) creates a stronger C-D bond, which can slow down the rate of bond-cleavage reactions. This phenomenon, known as the kinetic isotope effect, has been observed in studies where deuterated nitrosamines showed reduced carcinogenic or mutagenic activity compared to their non-deuterated counterparts. nih.govnih.gov By comparing the experimentally observed reactivity of deuterated and non-deuterated nitrosamines with predictions from computational models, researchers can refine the parameters used in their models. This improves the models' ability to accurately predict the behavior of novel or unstudied nitrosamines, their potential for transnitrosation (transferring their nitroso group), and their environmental degradation pathways, such as photolysis and reaction with atmospheric radicals. osha.govcdc.gov

Expansion of Isotope Dilution Mass Spectrometry to Novel and Complex Matrices

The detection of nitrosamines is a growing concern in a wide range of products beyond drinking water, including pharmaceuticals, food, cosmetics, and soil. adventchembio.com These matrices are often highly complex, containing numerous compounds that can interfere with the analysis and compromise the accuracy of results. Isotope dilution mass spectrometry (IDMS) using deuterated internal standards is the gold standard for overcoming these challenges. adventchembio.com

N-Nitrosodiphenylamine-d6 is an ideal internal standard for the analysis of its non-labeled counterpart, NDPhA, in such matrices. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes chromatographically but is distinguishable by its higher mass in a mass spectrometer. usp.org This allows for highly selective detection and quantification, even in the presence of co-eluting matrix components that might otherwise suppress or enhance the analyte signal. thermofisher.com This versatility has enabled the successful application of IDMS to quantify nitrosamines in active pharmaceutical ingredients (APIs), finished drug products, and various environmental samples. adventchembio.comnih.gov Recent advances include methods for analyzing nitrosamines in complex drug formulations at the parts-per-billion (ppb) level, demonstrating the robustness of the technique. thermofisher.comnih.gov

Role of Deuterated Standards in Addressing Regulatory Challenges for Environmental Contaminants

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for nitrosamine impurities in pharmaceuticals and are closely monitoring them as environmental contaminants. europa.euqualityexecutivepartners.com The acceptable intake limits can be as low as 26.5 to 96 nanograms per day, which requires analytical methods capable of detecting and quantifying these compounds at trace levels (ppb or ppt). adventchembio.comaga-analytical.com.pl

Meeting these regulatory challenges is heavily reliant on the use of validated, reproducible analytical methods. adventchembio.com The use of deuterated internal standards like N-Nitrosodiphenylamine-d6 in isotope dilution mass spectrometry is a cornerstone of these methods. adventchembio.com It provides the accuracy, precision, and data reliability required for regulatory submission and ensures consistency in method validation across different laboratories and matrices. adventchembio.comnih.gov By providing a robust means of quantification, deuterated standards enable manufacturers to perform accurate risk assessments, monitor their manufacturing processes, and ensure that their products comply with the strict safety standards set by health authorities, thereby protecting public health. europa.euqualityexecutivepartners.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Nitrosodiphenylamine-d6 with high isotopic purity?

  • Methodology : The compound can be synthesized via hydrogen-deuterium exchange using deuterated reagents. A recent method involves reacting non-deuterated precursors (e.g., diphenylamine) with deuterated acid catalysts (e.g., DCl/D₂SO₄) in heavy water (D₂O). This process achieves >98% isotopic enrichment by iterative exchange reactions under controlled pH and temperature .
  • Key Data : Yields >95% isotopic purity are critical for analytical applications like mass spectrometry (MS). Reaction conditions (e.g., 24-hour reflux at 80°C) and catalyst ratios (e.g., 1:3 molar ratio of substrate to acid) are optimized for reproducibility.

Q. How should researchers handle and store N-Nitrosodiphenylamine-d6 to ensure safety and stability?

  • Safety Protocols : The compound is a nitrosamine, a class with carcinogenic potential. Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Store in amber glass vials under inert gas (Ar/N₂) at -20°C to prevent photodegradation and oxidation .
  • Regulatory Compliance : Follow TSCA (Toxic Substances Control Act) and CERCLA guidelines for waste disposal. Document usage in compliance with institutional biosafety committees .

Q. What spectroscopic techniques are used to confirm the structure and isotopic labeling of N-Nitrosodiphenylamine-d6?

  • Characterization Methods :

  • ¹H/²H NMR : Absence of proton signals at deuterated positions (2,2',4,4',6,6') confirms isotopic labeling.
  • High-Resolution MS : Exact mass analysis (e.g., m/z 204.22 for C₁₂D₆H₄N₂O) verifies molecular formula and isotopic distribution .
  • FT-IR : Peaks at 1250 cm⁻¹ (N–O stretch) and 1550 cm⁻¹ (C–N nitroso group) confirm functional groups .

Advanced Research Questions

Q. How does deuteration impact the chromatographic and mass spectrometric behavior of N-Nitrosodiphenylamine-d6 in analytical workflows?

  • Isotopic Effects : Deuteration increases molecular mass by ~6 Da, enabling clear separation from non-deuterated analogs in LC-MS. Retention time shifts (~0.2–0.5 min) occur due to altered hydrophobicity .
  • MS Parameters : Use collision energy (CE) optimized for deuterated ions (e.g., CE = 20–25 eV for MRM transitions) to avoid fragmentation interference. Quantify using isotope dilution MS with internal standards .

Q. What strategies resolve contradictions in toxicological data for N-Nitrosodiphenylamine and its deuterated analogs?

  • Data Harmonization : Cross-validate results across assays (e.g., Ames test vs. in vivo carcinogenicity studies). Adjust for isotopic effects on metabolic pathways—deuterated analogs may exhibit slower cytochrome P450 metabolism, altering toxicity profiles .
  • Case Study : A 2017 ATSDR report identified discrepancies in LD₅₀ values (178 mg/kg in rats vs. 220 mg/kg in mice) due to species-specific metabolic rates. Deuterated forms require re-evaluation using isotopic tracing .

Q. How can N-Nitrosodiphenylamine-d6 be applied in environmental fate studies?

  • Tracer Applications : Use as a stable isotope tracer to monitor degradation pathways in soil/water systems. For example, track nitroso group reduction to diphenylamine via ¹⁵N/¹³C isotopic labeling paired with LC-HRMS .
  • Experimental Design : Spiked samples are incubated under controlled O₂ levels. Degradation products are quantified using MRM transitions (e.g., m/z 204 → 152 for the parent ion) .

Methodological Insights from Key Studies

  • Synthesis Optimization : Improved oxidation of 4,4’-dimethyl-2,2’-bipyridine with K₂Cr₂O₇/H₂SO₄ yields 85–90% dicarboxylic acid precursors, critical for downstream deuterated derivatives .
  • Safety Data : Acute toxicity (LD₅₀ = 178 mg/kg) necessitates OSHA-compliant exposure limits (<0.1 ppm in air) .
  • Analytical Validation : Inter-laboratory studies show <5% variability in deuterated compound quantification when using isotope dilution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.